molecular formula C13H17NO5 B13501415 Ethyl (2R)-2-{[(benzyloxy)carbonyl]amino}-3-hydroxypropanoate

Ethyl (2R)-2-{[(benzyloxy)carbonyl]amino}-3-hydroxypropanoate

Cat. No.: B13501415
M. Wt: 267.28 g/mol
InChI Key: HUBGOHXGCWPBED-LLVKDONJSA-N
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Description

Ethyl (2R)-2-{[(benzyloxy)carbonyl]amino}-3-hydroxypropanoate is a chemical compound with a complex structure that includes an ethyl ester, a benzyloxycarbonyl-protected amino group, and a hydroxyl group. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2R)-2-{[(benzyloxy)carbonyl]amino}-3-hydroxypropanoate typically involves the protection of the amino group with a benzyloxycarbonyl (Cbz) group, followed by esterification and hydroxylation reactions. One common synthetic route includes the following steps:

    Protection of the Amino Group: The amino group is protected using benzyl chloroformate in the presence of a base such as sodium carbonate.

    Esterification: The protected amino acid is then esterified with ethanol in the presence of a catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2R)-2-{[(benzyloxy)carbonyl]amino}-3-hydroxypropanoate undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a carbonyl compound, while reduction of the ester group produces an alcohol.

Scientific Research Applications

Ethyl (2R)-2-{[(benzyloxy)carbonyl]amino}-3-hydroxypropanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is utilized in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as a building block for the development of pharmaceuticals and bioactive compounds.

    Industry: The compound is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl (2R)-2-{[(benzyloxy)carbonyl]amino}-3-hydroxypropanoate involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl group can be cleaved under certain conditions, revealing the active amino group, which can then participate in various biochemical reactions. The hydroxyl group also plays a role in the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Ethyl (2R)-2-{[(benzyloxy)carbonyl]amino}-3-hydroxypropanoate can be compared with similar compounds such as:

    Ethyl (2R)-2-amino-3-hydroxypropanoate: Lacks the benzyloxycarbonyl protection, making it more reactive.

    Ethyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoate: Uses a different protecting group, which can affect its reactivity and stability.

    Ethyl (2R)-2-{[(methoxy)carbonyl]amino}-3-hydroxypropanoate: Another variant with a different protecting group, influencing its chemical properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and applications in various fields of research and industry.

Properties

Molecular Formula

C13H17NO5

Molecular Weight

267.28 g/mol

IUPAC Name

ethyl (2R)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoate

InChI

InChI=1S/C13H17NO5/c1-2-18-12(16)11(8-15)14-13(17)19-9-10-6-4-3-5-7-10/h3-7,11,15H,2,8-9H2,1H3,(H,14,17)/t11-/m1/s1

InChI Key

HUBGOHXGCWPBED-LLVKDONJSA-N

Isomeric SMILES

CCOC(=O)[C@@H](CO)NC(=O)OCC1=CC=CC=C1

Canonical SMILES

CCOC(=O)C(CO)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

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